molecular formula C10H15N3O4 B2466638 ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1856095-37-8

ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2466638
CAS No.: 1856095-37-8
M. Wt: 241.247
InChI Key: CKXXTKZNEFRWJW-UHFFFAOYSA-N
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Description

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 4-nitro-1H-pyrazole-3-carboxylate with sec-butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

Scientific Research Applications

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-nitro-1H-pyrazole-3-carboxylate
  • 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid
  • Ethyl 1-sec-butyl-4-amino-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of both a nitro group and a sec-butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Biological Activity

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a nitro group at the 4-position and a sec-butyl group at the 1-position. The carboxylate group at the 3-position enhances its reactivity. The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and anti-inflammatory domains .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Common methods include:

  • Mitsunobu Reaction: This method facilitates the alkylation of 4-nitropyrazole, leading to the formation of various derivatives.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that improve yield and reduce reaction time .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In various assays, it inhibited key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For instance, compounds derived from similar pyrazole structures have been reported to possess IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been observed to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve disruption of microtubule assembly and modulation of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Enzyme Inhibition: The compound may inhibit specific enzymes or receptors involved in inflammatory processes or cancer progression, thereby modulating biochemical pathways .
  • Cell Cycle Interference: Studies indicate that it can affect cell cycle dynamics, promoting apoptosis in cancer cells through caspase activation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values ranging from 15 to 30 µg/mL.
Study BReported IC50 values for anti-inflammatory activity at around 60 µg/mL, comparable to traditional NSAIDs.
Study CShowed induction of apoptosis in MDA-MB-231 cells with enhanced caspase activity measured at 10 µM concentration.

Properties

IUPAC Name

ethyl 1-butan-2-yl-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-4-7(3)12-6-8(13(15)16)9(11-12)10(14)17-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXXTKZNEFRWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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